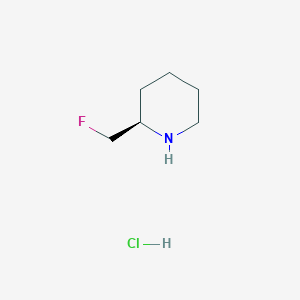![molecular formula C24H7Br4NNa2O7 B12286533 Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Laboratory Synthesis
Starting Materials: Fluorescein and bromine.
Reaction Conditions: The reaction is typically carried out in ethanol, where fluorescein reacts with bromine to yield the desired product.
-
Industrial Production
Starting Materials: Resorcinol and phthalic anhydride.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by photoredox catalysis.
Substitution: Bromine atoms in the compound can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves the use of light and a suitable photocatalyst.
Substitution: Requires specific nucleophiles and appropriate reaction conditions.
Major Products
Oxidation: Leads to the formation of various oxidized derivatives.
Substitution: Results in the replacement of bromine atoms with other functional groups.
Scientific Research Applications
Disodium;2’,4’,5’,7’-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in photoredox catalysis.
Biology: Employed as a staining agent in histology and cytology to highlight cellular structures.
Medicine: Utilized in diagnostic procedures and as a marker in various assays.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and participate in photoredox reactions. Upon exposure to light, it can generate reactive oxygen species, which can then engage in various chemical transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the oxidation of substrates .
Comparison with Similar Compounds
Similar Compounds
2’,4’,5’,7’-Tetrabromo-4,5,6,7-tetrachlorofluorescein disodium salt: Another synthetic dye with similar applications but different halogenation patterns.
Dibromofluorescein: A related compound with fewer bromine atoms, used in similar contexts but with different reactivity.
Uniqueness
Disodium;2’,4’,5’,7’-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination pattern, which imparts distinct photophysical properties. This makes it particularly effective in applications requiring high photostability and reactivity under light .
Properties
Molecular Formula |
C24H7Br4NNa2O7 |
|---|---|
Molecular Weight |
786.9 g/mol |
IUPAC Name |
disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C24H9Br4NO7.2Na/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31;;/h1-7,32-33H;;/q;2*+1/p-2 |
InChI Key |
GEAIXZHJOUJASE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


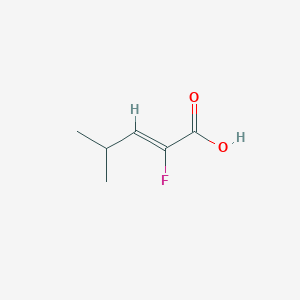
![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
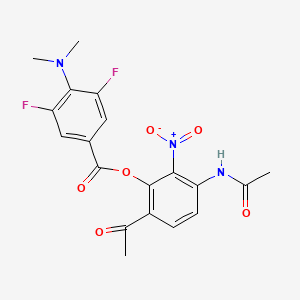
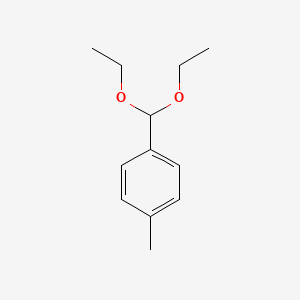
![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)
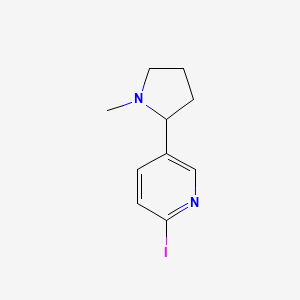
![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)
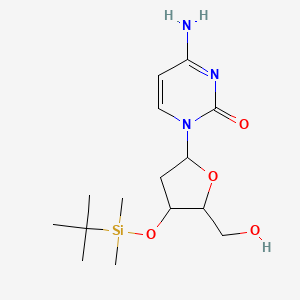
![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)

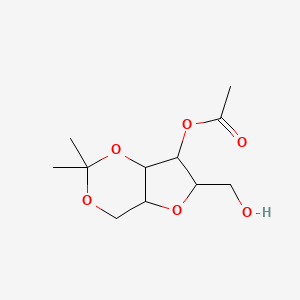
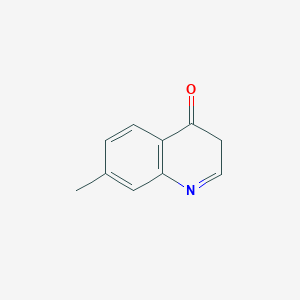
![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)
